molecular formula C13H8F2O B1332400 2,4-Difluorobenzophenone CAS No. 85068-35-5

2,4-Difluorobenzophenone

Cat. No. B1332400
CAS RN: 85068-35-5
M. Wt: 218.2 g/mol
InChI Key: FRHMSTHFVFIPCO-UHFFFAOYSA-N
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Description

2,4-Difluorobenzophenone is a fluorinated benzophenone derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2,4-difluorobenzophenone, they do provide insights into the synthesis, structure, and properties of related fluorinated aromatic compounds, which can be informative for understanding 2,4-difluorobenzophenone.

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives often involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone, where 2,6-difluorophenyllithium reacts with 2-sulfobenzoic acid cyclic anhydride . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods may offer versatile pathways to synthesize 2,4-difluorobenzophenone by adapting the fluorination pattern and functional group positions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of various fluorinated phosphine derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Although not directly related to 2,4-difluorobenzophenone, these techniques are applicable for analyzing its molecular structure.

Chemical Reactions Analysis

Fluorinated benzophenones can undergo a variety of chemical reactions. For example, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid can react with different reagents to yield chlorinated, methylated, and anilide derivatives . These reactions demonstrate the reactivity of fluorinated aromatic compounds and suggest that 2,4-difluorobenzophenone could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by the presence of fluorine atoms. The synthesis and properties of 4,4'-difluorobenzophenone, a closely related compound to 2,4-difluorobenzophenone, have been reviewed, highlighting its importance as a fine chemical product and pharmaceutical intermediate . The physico-chemical properties, such as melting point, boiling point, and solubility, are key characteristics that can be studied for 2,4-difluorobenzophenone.

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Difluorobenzophenone is a significant fluorine-containing fine chemical product and pharmaceutical intermediate. It has diverse synthesis methods, such as the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method, among others. These methods have been explored for their efficiency in synthesizing 2,4-Difluorobenzophenone, considering its physico-chemical and spectral properties (Hen, 2014).

Applications in Polymer Synthesis

2,4-Difluorobenzophenone plays a role in the synthesis of high-performance polymers. These polymers, due to their solubility and thermal properties, are utilized in engineering plastics and membrane materials. An example includes its use in polycondensation reactions with various compounds to produce polymers with excellent thermal properties and potential applications in optical waveguides (Xiao et al., 2003).

Electro-Optical Properties

In the field of liquid crystals, 2,4-Difluorobenzophenone has been investigated for its impact on the electro-optical and dielectric properties of polymer-stabilized blue phase liquid crystals. It effectively reduces the operation voltage and decreases the ionic concentration in these systems, suggesting its potential as an ion-suppressor to enhance electro-optical response (Wu et al., 2017).

Solubility and Thermodynamic Properties

The solubility of 2,4-Difluorobenzophenone in various solvents and its thermodynamic properties have been extensively studied. This research is vital for understanding its dissolution behavior and for the design of new synthetic routes. The study includes the examination of solvent properties like polarity, hydrogen bonding, and cohesive energy density (Li et al., 2020).

Electronic and Structural Studies

Studies on the electronic properties and structural dynamics of crystals containing 2,4-Difluorobenzophenone, such as its phase transition behaviors and internal rotation dynamics, provide insights into its potential applications in advanced materials and electronic devices (Nakayama et al., 1995).

Catalysis and Reaction Mechanisms

Research has also been conducted on the catalysis of 2,4-Difluorobenzophenone synthesis, such as using acidic imidazolium chloroaluminate ionic liquid, which offers an efficient and high-yield method (Lichun & Ming-hui, 2009). Additionally, the mechanisms of electrochemical reduction andcarboxylation involving halogenated benzophenones, including difluorobenzophenones, have been explored. These studies contribute to understanding the electroreduction mechanisms in different solvents and the formation of specific compounds under controlled conditions (Isse et al., 2002).

Safety And Hazards

2,4-Difluorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2,4-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHMSTHFVFIPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234139
Record name 2,4-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzophenone

CAS RN

85068-35-5
Record name (2,4-Difluorophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorobenzophenone
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIFLUOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
SN Salazkin, VV Shaposhnikova, KI Donetskii… - Russian chemical …, 2001 - Springer
The influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) was studied. The latter were …
Number of citations: 4 link.springer.com
Z Ewing - 2016 - corescholar.libraries.wright.edu
Two routes to semi-crystalline, potentially functionalizable poly (ether ether ketone), PEEK, analogues were explored using varying percentages of 4, 4’-difluorobenzophenone and …
Number of citations: 1 corescholar.libraries.wright.edu
M Li, Z Gao, Z Li, Z Wang, R Zhou, B Wang - Journal of Molecular Liquids, 2020 - Elsevier
The target of this study was to determine and correlate the solubility of 4,4′-difluorobenzophenone in various solvents from 293.15 K to 333.15 K by gravimetric method at 0.1 MPa, and …
Number of citations: 17 www.sciencedirect.com
J Wang, C Chen, X Xun, S Wang… - Journal of Polymer …, 1999 - Wiley Online Library
A series of macrocyclic arylene ether ketone oligomers from 4,4′‐difluorobenzophenone, 2,4′‐difluorobenzophenone and 1,3‐bis(4′‐fluorobenzoyl)benzene were prepared via …
Number of citations: 18 onlinelibrary.wiley.com
T Zheng, H Sun, J Ding, Y Zhang, X Li - Journal of Organometallic …, 2010 - Elsevier
Treatment of CoMe(PMe 3 ) 4 with 2,6-difluorobenzophenone imine and 2,6-difluorobenzophenone resulted in C–H bond activation complex, [Co(2-C 6 H 4 )-(CNH)-(2′,6″-F 2 C 6 H …
Number of citations: 20 www.sciencedirect.com
H Fetters - 2019 - rave.ohiolink.edu
The synthesis of N-heterocycle functionalized benzophenone-type monomers and their incorporation into poly (arylene ether ketone) s were explored. Two benzophenone derivatives, 2…
Number of citations: 1 rave.ohiolink.edu
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
1,1‐Tris(4‐trimethylsiloxyphenyl)ethane, (silylated THPE), was polycondensed with 2,4‐difluoroacetophenone and 2,4‐difluorobenzophenone. All polycondensations were performed …
Number of citations: 20 onlinelibrary.wiley.com
J Li, D Zhang, H Sun, X Li - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
While selective C–H and C–F activations of fluoroaromatic imines and ketones with transition metal complexes supported by PMe3 have been successfully achieved in recent …
Number of citations: 9 pubs.rsc.org
Y Zhou, H Li, K Zheng, J Lyu, J Li - Huanjing Gongcheng Xuebao …, 2020 - hero.epa.gov
In this study, the change properties of organic matter, nitrogen and phosphorous were analyzed in centralized wastewater treatment plant in the dyeing industrial park of Taihu Lake …
Number of citations: 0 hero.epa.gov

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